molecular formula C15H20N4O2 B7454855 2-(2-methylpiperidin-1-yl)-N-(2-oxo-1,3-dihydrobenzimidazol-5-yl)acetamide

2-(2-methylpiperidin-1-yl)-N-(2-oxo-1,3-dihydrobenzimidazol-5-yl)acetamide

カタログ番号 B7454855
分子量: 288.34 g/mol
InChIキー: BXNKXKZQPDSKDW-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

2-(2-methylpiperidin-1-yl)-N-(2-oxo-1,3-dihydrobenzimidazol-5-yl)acetamide, also known as MPA, is a synthetic compound that has been widely used in scientific research due to its potential therapeutic benefits. MPA is a small molecule that has shown to have a high affinity for certain receptors in the brain, making it a promising candidate for the treatment of various neurological disorders.

作用機序

The exact mechanism of action of 2-(2-methylpiperidin-1-yl)-N-(2-oxo-1,3-dihydrobenzimidazol-5-yl)acetamide is not fully understood, but it is believed to act as a modulator of various neurotransmitter systems in the brain, including dopamine, serotonin, and glutamate. 2-(2-methylpiperidin-1-yl)-N-(2-oxo-1,3-dihydrobenzimidazol-5-yl)acetamide has been shown to increase the release of dopamine and serotonin in certain brain regions, which may contribute to its therapeutic effects.
Biochemical and physiological effects:
2-(2-methylpiperidin-1-yl)-N-(2-oxo-1,3-dihydrobenzimidazol-5-yl)acetamide has been shown to have various biochemical and physiological effects in preclinical studies. These include the modulation of neurotransmitter release, the inhibition of oxidative stress, and the regulation of gene expression. 2-(2-methylpiperidin-1-yl)-N-(2-oxo-1,3-dihydrobenzimidazol-5-yl)acetamide has also been shown to have neuroprotective effects in animal models of Parkinson's disease and Alzheimer's disease.

実験室実験の利点と制限

One of the main advantages of using 2-(2-methylpiperidin-1-yl)-N-(2-oxo-1,3-dihydrobenzimidazol-5-yl)acetamide in lab experiments is its high affinity for certain receptors in the brain, which allows for precise modulation of neurotransmitter systems. However, one limitation of using 2-(2-methylpiperidin-1-yl)-N-(2-oxo-1,3-dihydrobenzimidazol-5-yl)acetamide is its potential for off-target effects, which may complicate the interpretation of results.

将来の方向性

There are several future directions for the study of 2-(2-methylpiperidin-1-yl)-N-(2-oxo-1,3-dihydrobenzimidazol-5-yl)acetamide. One area of research is the development of more selective 2-(2-methylpiperidin-1-yl)-N-(2-oxo-1,3-dihydrobenzimidazol-5-yl)acetamide analogs that can target specific neurotransmitter systems in the brain. Another area of research is the investigation of the potential therapeutic benefits of 2-(2-methylpiperidin-1-yl)-N-(2-oxo-1,3-dihydrobenzimidazol-5-yl)acetamide in other neurological disorders, such as depression and anxiety. Additionally, the use of 2-(2-methylpiperidin-1-yl)-N-(2-oxo-1,3-dihydrobenzimidazol-5-yl)acetamide as a radioligand in PET imaging studies may provide valuable insights into the regulation of neurotransmitter systems in the brain.

合成法

The synthesis of 2-(2-methylpiperidin-1-yl)-N-(2-oxo-1,3-dihydrobenzimidazol-5-yl)acetamide involves the reaction of 2-methylpiperidine with 2-oxo-1,3-dihydrobenzimidazole-5-carboxylic acid in the presence of an activating agent such as N,N'-carbonyldiimidazole (CDI). The resulting product is then purified using column chromatography to obtain pure 2-(2-methylpiperidin-1-yl)-N-(2-oxo-1,3-dihydrobenzimidazol-5-yl)acetamide.

科学的研究の応用

2-(2-methylpiperidin-1-yl)-N-(2-oxo-1,3-dihydrobenzimidazol-5-yl)acetamide has been extensively studied for its potential therapeutic benefits in various neurological disorders such as Parkinson's disease, Alzheimer's disease, and schizophrenia. 2-(2-methylpiperidin-1-yl)-N-(2-oxo-1,3-dihydrobenzimidazol-5-yl)acetamide has been shown to have a high affinity for certain receptors in the brain, such as the dopamine D2 receptor and the sigma-1 receptor, which are involved in the regulation of various physiological processes. 2-(2-methylpiperidin-1-yl)-N-(2-oxo-1,3-dihydrobenzimidazol-5-yl)acetamide has also been studied for its potential use as a radioligand in positron emission tomography (PET) imaging studies.

特性

IUPAC Name

2-(2-methylpiperidin-1-yl)-N-(2-oxo-1,3-dihydrobenzimidazol-5-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20N4O2/c1-10-4-2-3-7-19(10)9-14(20)16-11-5-6-12-13(8-11)18-15(21)17-12/h5-6,8,10H,2-4,7,9H2,1H3,(H,16,20)(H2,17,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BXNKXKZQPDSKDW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCCCN1CC(=O)NC2=CC3=C(C=C2)NC(=O)N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。